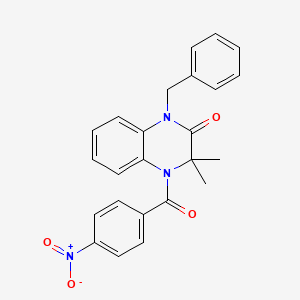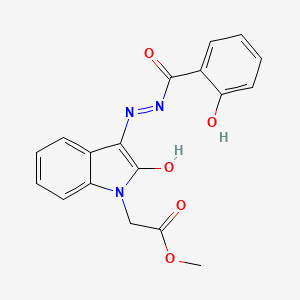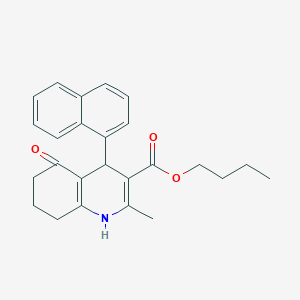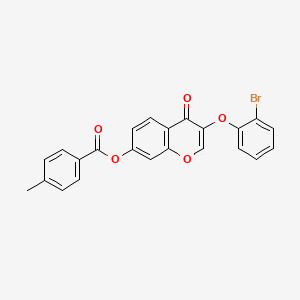
1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one is a complex organic compound with the molecular formula C24H21N3O4 This compound is characterized by its quinoxaline core, which is substituted with a benzyl group, two methyl groups, and a nitrobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,3-dimethylquinoxalin-2-one with benzyl chloride in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of the nitro group to an amino group, resulting in 1-Benzyl-3,3-dimethyl-4-(4-aminobenzoyl)quinoxalin-2-one.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline core may also interact with enzymes or receptors, modulating their activity and resulting in specific pharmacological outcomes.
相似化合物的比较
- 1-Benzyl-3,3-dimethyl-4-piperidinamine
- 1-Benzoyl-2-t-butyl-3,5-dimethylimidazolidin-4-one
- 1-Benzyl-3,3-dimethylpiperidin-4-one
Comparison: 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one is unique due to its specific substitution pattern and the presence of the nitrobenzoyl group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the nitro group can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various research applications.
属性
CAS 编号 |
6036-43-7 |
|---|---|
分子式 |
C24H21N3O4 |
分子量 |
415.4 g/mol |
IUPAC 名称 |
1-benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one |
InChI |
InChI=1S/C24H21N3O4/c1-24(2)23(29)25(16-17-8-4-3-5-9-17)20-10-6-7-11-21(20)26(24)22(28)18-12-14-19(15-13-18)27(30)31/h3-15H,16H2,1-2H3 |
InChI 键 |
KMSDVSABLBWJJP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11677756.png)
![(5Z)-3-benzyl-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677762.png)

![4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11677780.png)
![3-[(Propoxycarbonyl)amino]benzoic acid](/img/structure/B11677783.png)
![2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11677791.png)
![6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11677796.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11677804.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11677817.png)

![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11677837.png)
![1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11677840.png)

